7-Fluoro-2,3-dihydrobenzo[F][1,4]oxazepin-5-OL
Description
7-Fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-5-OL is a heterocyclic compound featuring a fused benzene ring and a seven-membered oxazepine ring. The oxazepine core contains one oxygen and one nitrogen atom, with saturation at the 2,3-positions. Key substituents include a fluorine atom at position 7 and a hydroxyl group (-OH) at position 5. The hydroxyl group enhances polarity and hydrogen-bonding capacity, while fluorine’s electronegativity modulates electron density in the aromatic system .
Properties
IUPAC Name |
7-fluoro-3,4-dihydro-2H-1,4-benzoxazepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO2/c10-6-1-2-8-7(5-6)9(12)11-3-4-13-8/h1-2,5H,3-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOJHOVPKUPGIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)F)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801245334 | |
| Record name | 7-Fluoro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801245334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874767-62-1 | |
| Record name | 7-Fluoro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874767-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Fluoro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801245334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of 2-Aminophenol Derivatives with Fluorinated Aldehydes
A common approach involves the condensation of 2-aminophenol derivatives with fluorinated benzaldehydes under basic conditions, followed by cyclization to form the benzoxazepine ring.
Procedure:
2-Aminophenol (1.1 equiv) is dissolved in polyethylene glycol (PEG) solvent, then reacted with 2-fluorobenzaldehyde (1 equiv) and potassium carbonate (1 equiv) at reflux (~100 °C) for 2 hours. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the mixture is cooled, quenched with water, extracted with ethyl acetate, washed with brine, dried over magnesium sulfate, and concentrated. The crude product is purified by flash chromatography to yield the benzoxazepine intermediate.Outcome:
This method yields the 7-fluoro-substituted benzoxazepine core with moderate to good yields and allows for subsequent functionalization steps.
Halogenation and Functional Group Transformations on Benzoxazepine Core
Halogenation:
Bromination at the 7-position of the benzoxazepine ring can be achieved via electrophilic aromatic substitution using brominating agents, which can then be used as a handle for further functionalization or coupling reactions.Hydroxylation:
The introduction of the hydroxyl group at the 5-position (forming the 5-ol) is typically accomplished through oxidation or nucleophilic substitution strategies on appropriate intermediates.
Telescoped Synthesis and Scale-Up
A process development study demonstrated a telescoped sequence starting from tert-butyl 7-bromo-2,3-dihydrobenzo[f]oxazepine-4(5H)-carboxylate, leading to the formation of 5-(2,3,4,5-tetrahydrobenzo[f]oxazepin-2-amine dihydrochloride intermediate with 63% yield on a multi-kilogram scale. This intermediate was then coupled with fluorinated benzoic acid derivatives to produce the target compound with an overall yield of 21% over eight steps, achieving high purity (99.7% by HPLC).
Comparative Data Table of Key Preparation Steps
Detailed Research Findings and Notes
Reaction Monitoring and Purification:
TLC is extensively used to monitor reaction progress. Flash chromatography is the preferred purification method for intermediates and final products to achieve high purity.Solvent and Base Choices:
PEG and DMF are effective solvents for cyclization and nucleophilic substitution steps, while bases such as potassium carbonate and pyridine facilitate condensation and coupling reactions.Temperature Control:
Reactions are typically performed at reflux or mild heating (50–100 °C) to optimize yields without degrading sensitive intermediates.Scalability:
The process development literature confirms that the synthetic routes are amenable to scale-up, with kilogram-scale batches successfully prepared with consistent yields and purity.Functional Group Compatibility: The synthetic routes accommodate fluorine substituents and hydroxyl groups without significant side reactions, indicating robust methodologies for such heterocyclic compounds.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-2,3-dihydrobenzo[F][1,4]oxazepin-5-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions with reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: NaOMe, KOtBu, polar aprotic solvents.
Major Products Formed
Scientific Research Applications
7-Fluoro-2,3-dihydrobenzo[F][1,4]oxazepin-5-OL has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Fluoro-2,3-dihydrobenzo[F][1,4]oxazepin-5-OL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below summarizes critical differences between 7-Fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-5-OL and analogs:
Key Observations:
- Fluorine vs.
- Hydroxyl (-OH) vs. Methoxy (-OMe): The hydroxyl group in the target compound improves aqueous solubility and enables hydrogen-bond donor activity, critical for interactions with enzymes or receptors. In contrast, the methoxy group in its analog (CAS 877402-53-4) reduces polarity, favoring membrane permeability .
- Saturation Effects : Saturated analogs like compound 5a exhibit reduced aromaticity, which may diminish π-π stacking interactions but improve conformational flexibility .
Conformational and Crystallographic Differences
- Target Compound : The hydroxyl group at position 5 may participate in intramolecular hydrogen bonding, stabilizing specific conformations. This contrasts with ester-containing analogs (e.g., ’s crystal structure), where weak C–H⋯O interactions dominate packing .
- Methoxy Analog : The bulkier methoxy group in CAS 877402-53-4 likely disrupts close molecular packing, reducing crystallinity compared to the hydroxyl variant .
Comparison with Benzodiazepine Derivatives
For example:
- 5-(o-Fluorophenyl)-1,3-dihydro-1-methyl-7-nitro-2H-1,4-benzodiazepin-2-one : Fluorine at the ortho position on the phenyl ring may sterically hinder metabolic degradation, improving pharmacokinetic stability. However, the diazepine core’s nitrogen-rich structure differs significantly from oxazepines in electronic properties .
Implications for Drug Design
- Bioavailability : The hydroxyl group in this compound enhances solubility but may limit blood-brain barrier penetration. Methoxy or methyl substituents (as in 3k or CAS 877402-53-4) offer a balance between solubility and permeability .
- Metabolic Stability: Fluorine’s presence may reduce susceptibility to oxidative metabolism, extending half-life compared to non-fluorinated analogs .
Biological Activity
7-Fluoro-2,3-dihydrobenzo[F][1,4]oxazepin-5-OL (CAS Number: 874767-62-1) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, mechanisms of action, and relevant case studies to provide a comprehensive overview of its pharmacological profile.
The molecular formula for this compound is , with a molecular weight of approximately 181.16 g/mol. The compound features a unique benzoxazepine structure that contributes to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 874767-62-1 |
| Molecular Formula | C9H8FNO2 |
| Molecular Weight | 181.16 g/mol |
| Purity | NLT 98% |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Initial steps focus on constructing the benzoxazepine ring, followed by the introduction of the fluorine substituent. Various reaction conditions such as temperature and solvent choice are optimized to enhance yield and purity .
Antiproliferative Effects
Several studies have evaluated the antiproliferative effects of fluorinated compounds similar to this compound. For instance, in one study involving related compounds, significant cytotoxicity was observed against various cancer cell lines including breast and lung cancers. The compound exhibited an IC50 value comparable to established anticancer agents .
The mechanism of action for this compound may involve modulation of ion channels or interference with specific enzymatic pathways. For example, related compounds have been shown to block calcium channels and exhibit anti-inflammatory properties by inhibiting calcium influx in cells .
Study on Cardiac Ischemia
In a notable preclinical study, a compound structurally related to this compound demonstrated protective effects against cardiac ischemia by inhibiting persistent sodium currents in cardiomyocytes. This suggests potential applications in treating ischemic heart conditions .
Anticancer Activity
A recent investigation into the antiproliferative properties of fluorinated benzoxazepines indicated that certain derivatives could effectively inhibit cancer cell growth through apoptosis induction and cell cycle arrest mechanisms. The findings highlighted the importance of the fluorine atom in enhancing biological activity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-Fluoro-2,3-dihydrobenzo[F][1,4]oxazepin-5-OL, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step processes, such as modified Pictet-Spengler reactions or nucleophilic aromatic substitution (SNAr) for fluorine incorporation. For example, fluorinated intermediates like 2-fluoro-5-nitrobenzoic acid can act as precursors for oxazepine ring formation via SNAr with aminophenols . Key optimization steps include:
- Base Selection : Use triethylamine or pyridine to neutralize byproducts (e.g., HCl) during acylation .
- Purification : Recrystallization or chromatography (e.g., HPLC) to isolate high-purity products .
- Temperature Control : Reactions often require inert atmospheres and controlled temperatures (e.g., 0–6°C for fluorinated aldehydes) .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹⁹F and ¹H NMR to confirm fluorine positioning and ring substitution patterns .
- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight and fragmentation patterns .
- X-ray Crystallography : For absolute stereochemical determination, especially if chiral centers are present .
- HPLC-PDA : Assess purity (>97%) and detect impurities from synthetic byproducts .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) guide the design of this compound derivatives with enhanced receptor binding?
- Methodological Answer :
- Reaction Path Modeling : Use quantum chemical calculations (e.g., COMSOL Multiphysics) to predict SNAr reactivity and transition states .
- Molecular Docking : Simulate interactions with GABAₐ receptors (common benzodiazepine targets) to prioritize derivatives with higher binding affinity .
- Machine Learning : Train models on existing benzodiazepine SAR data to predict fluorination effects on pharmacokinetics .
Q. What experimental strategies resolve contradictions in reported biological activities of benzodiazepine derivatives?
- Methodological Answer :
- Meta-Analysis : Systematically compare in vitro/in vivo data across studies, adjusting for variables like assay type (e.g., radioligand vs. functional assays) .
- Dose-Response Studies : Re-evaluate EC₅₀/IC₅₀ values under standardized conditions (e.g., pH, temperature) to isolate fluorination effects .
- Isotopic Labeling : Use ¹⁸F-labeled analogs to track metabolic stability and receptor occupancy in vivo .
Q. How can factorial design improve the efficiency of synthesizing this compound?
- Methodological Answer :
- Variable Screening : Test factors like solvent polarity (DMF vs. THF), catalyst loading, and reaction time using a 2³ factorial design .
- Response Surface Methodology (RSM) : Optimize yield and purity by modeling interactions between temperature, reagent stoichiometry, and pressure .
- High-Throughput Experimentation (HTE) : Automate parallel reactions to rapidly identify optimal conditions .
Data Contradiction Analysis
Q. Why do studies report conflicting solubility profiles for fluorinated benzodiazepines, and how can this be addressed?
- Methodological Answer :
- Solvent Polarity Reassessment : Compare logP values (e.g., using shake-flask method) across solvents (e.g., DMSO vs. ethanol) to clarify discrepancies .
- Crystallinity Analysis : Use differential scanning calorimetry (DSC) to detect polymorphic forms affecting solubility .
- pH-Dependent Studies : Measure solubility at physiologically relevant pH levels (e.g., 1.2 for gastric fluid) to contextualize bioavailability claims .
Mechanistic Studies
Q. What mechanistic insights explain the role of the fluorine substituent in modulating the compound’s pharmacokinetics?
- Methodological Answer :
- Metabolic Stability Assays : Incubate with liver microsomes to compare oxidative metabolism of fluorinated vs. non-fluorinated analogs .
- Electron-Withdrawing Effects : Use Hammett constants (σ) to quantify fluorine’s impact on ring electron density and CYP450 interaction .
- Plasma Protein Binding : Employ equilibrium dialysis to assess fluorine’s influence on albumin binding, which affects half-life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
